![molecular formula C18H15BrF3N3O3 B4944128 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 425648-40-4](/img/structure/B4944128.png)
1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can have several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, the modulation of neurotransmitter systems, and the enhancement of cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One potential direction is the development of new drugs based on this compound for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the investigation of the compound's potential applications in other fields such as agriculture and environmental science. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on the brain and other biological systems.
Synthesis Methods
The synthesis of 1-(3-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves the reaction of 3-bromobenzoyl chloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product.
properties
IUPAC Name |
(3-bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF3N3O3/c19-14-3-1-2-12(10-14)17(26)24-8-6-23(7-9-24)15-5-4-13(18(20,21)22)11-16(15)25(27)28/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOGDQBGYOOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387538 |
Source
|
Record name | (3-bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
CAS RN |
425648-40-4 |
Source
|
Record name | (3-bromophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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